molecular formula C13H10N2 B599310 2-(Pyridin-3-ylmethyl)benzonitrile CAS No. 144061-52-9

2-(Pyridin-3-ylmethyl)benzonitrile

Cat. No.: B599310
CAS No.: 144061-52-9
M. Wt: 194.237
InChI Key: NAIPFDPNPLRFHF-UHFFFAOYSA-N
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Description

2-(Pyridin-3-ylmethyl)benzonitrile is a valuable chemical building block in organic synthesis and pharmaceutical research. This compound features a benzonitrile core linked to a pyridin-3-ylmethyl group, a structural motif present in various biologically active molecules. Similar benzonitrile derivatives are investigated for their potential as key intermediates in synthesizing more complex structures, such as kinase inhibitors or receptor antagonists . The nitrile group offers a versatile handle for further chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, or cyclization into heterocycles, making this compound a flexible starting point for medicinal chemistry and drug discovery programs. As with many specialized nitrile-containing compounds, proper handling and storage in a sealed, dry environment at cool temperatures (e.g., 2-8°C) are recommended to maintain its stability and purity . This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(pyridin-3-ylmethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c14-9-13-6-2-1-5-12(13)8-11-4-3-7-15-10-11/h1-7,10H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIPFDPNPLRFHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CN=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743229
Record name 2-[(Pyridin-3-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144061-52-9
Record name 2-[(Pyridin-3-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization of the Benzonitrile and Pyridine Motifs in Contemporary Organic Synthesis

The benzonitrile (B105546) unit, an aromatic ring bearing a nitrile group, is a cornerstone in organic chemistry. atamankimya.com Historically, benzonitrile was first reported by Hermann Fehling in 1844, who identified it as a product of the thermal dehydration of ammonium (B1175870) benzoate. wikipedia.org Its utility stems from the diverse reactivity of the nitrile functional group, which can be readily transformed into a variety of other functionalities, including amines, amides, and carboxylic acids. atamankimya.com This versatility makes benzonitrile and its derivatives crucial intermediates in the synthesis of pharmaceuticals, dyes, and specialty polymers. atamankimya.comatamanchemicals.com The nitrile group's electron-withdrawing nature also influences the reactivity of the aromatic ring, making it a valuable component in the design of molecules with specific electronic properties. atamankimya.com

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, is another indispensable motif in modern organic synthesis. enpress-publisher.comopenaccessjournals.com Its presence is widespread in natural products, including alkaloids and vitamins, and it is a key component in a vast number of approved pharmaceutical agents. enpress-publisher.comresearchgate.netrsc.org The nitrogen atom in the pyridine ring imparts polarity and the ability to participate in hydrogen bonding, which can significantly enhance the solubility and bioavailability of drug candidates. enpress-publisher.comnih.gov Furthermore, the pyridine ring can be readily functionalized, allowing for the fine-tuning of a molecule's biological activity and pharmacokinetic properties. enpress-publisher.comnih.gov Its unique electronic properties also make it a valuable ligand in catalysis and materials science. unimi.it

Overview of the 2 Pyridin 3 Ylmethyl Benzonitrile Scaffold As a Synthetic Building Block

The strategic placement of the pyridin-3-ylmethyl group at the 2-position of the benzonitrile (B105546) ring creates a specific spatial arrangement that can be exploited in the design of targeted molecules. This particular isomeric form can serve as a precursor for the synthesis of more complex heterocyclic systems through intramolecular cyclization reactions or as a key fragment in the assembly of larger molecular frameworks via cross-coupling reactions.

Advanced Structural Characterization and Spectroscopic Analysis of 2 Pyridin 3 Ylmethyl Benzonitrile Derivatives

Crystallographic Insights into Molecular Conformation and Intermolecular Interactions

Single-Crystal X-ray Diffraction for Bond Lengths, Bond Angles, and Torsional Angles

While a crystal structure for 2-(Pyridin-3-ylmethyl)benzonitrile itself is not available, analysis of a related derivative, 2-{4-[5-(3-Pyridyl)-2H-tetrazol-2-ylmethyl]phenyl}benzonitrile, offers valuable insights. iucr.org In this derivative, the fundamental components of the target molecule are present, albeit within a larger molecular framework.

The bond lengths within the benzonitrile (B105546) and pyridine (B92270) rings of such derivatives are consistent with their aromatic character. The carbon-carbon bonds in the rings typically fall within the range of 1.36–1.40 Å, and the carbon-nitrogen bonds in the pyridine ring are approximately 1.33 Å. iucr.org The nitrile group (C≡N) exhibits a bond length of about 1.15 Å, characteristic of a triple bond. iucr.orgiucr.org The bond angles within the six-membered rings are approximately 120°, as expected for sp²-hybridized atoms. The C-C-N angle of the nitrile group is typically linear, approaching 180°. The methylene (B1212753) bridge introduces a tetrahedral geometry with C-C-C angles around 109.5°.

Table 1: Selected Crystallographic Data for a this compound Derivative Data extracted from the crystallographic information file for 2-{4-[5-(3-Pyridyl)-2H-tetrazol-2-ylmethyl]phenyl}benzonitrile. iucr.org

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)10.2096 (9)
b (Å)13.3071 (16)
c (Å)13.709 (2)
α (°)77.24 (2)
β (°)69.08 (2)
γ (°)83.52 (3)
C≡N Bond Length (Å)1.153

Analysis of Dihedral Angles and Conformational Preferences within the Molecular Framework

In the derivative 2-{4-[5-(3-Pyridyl)-2H-tetrazol-2-ylmethyl]phenyl}benzonitrile, the dihedral angle between the benzonitrile moiety and the adjacent phenyl ring is 46.5(1)°. iucr.org In another related structure, 4-[5-(3-Pyridyl)-2H-tetrazol-2-ylmethyl]benzonitrile, the pyridine and tetrazole rings are nearly coplanar, with a small dihedral angle of 0.86(9)°, while the benzene (B151609) ring is significantly twisted with respect to the tetrazole ring, showing a dihedral angle of 70.55(6)°. iucr.org These values highlight that the molecule is not planar, and the flexible methylene linker allows the aromatic rings to adopt a twisted arrangement to minimize steric hindrance and optimize packing interactions in the crystal lattice.

Elucidation of Supramolecular Assembly via Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions

The supramolecular architecture of crystalline solids is governed by a network of intermolecular interactions. mdpi.com In derivatives of this compound, hydrogen bonds, π–π stacking, and C–H···π interactions are expected to play crucial roles in the crystal packing. iucr.orgacs.orgrsc.org

The nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor. In the presence of suitable hydrogen bond donors (like solvent molecules or other functional groups), N···H–X interactions can form. researchgate.netgrafiati.com The nitrile nitrogen can also act as a weak hydrogen bond acceptor.

Application of Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. libretexts.org While one-dimensional ¹H and ¹³C NMR provide fundamental information, advanced multi-dimensional techniques are often necessary for the unambiguous assignment of all signals in complex molecules like this compound derivatives. ipb.pt

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Spectral Assignment

A complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound derivatives requires a combination of 1D and 2D NMR experiments.

¹H NMR: The proton spectrum would show distinct signals for the aromatic protons on the benzonitrile and pyridine rings, typically in the range of 7.0–8.5 ppm. The methylene bridge protons would appear as a singlet around 4.0–5.0 ppm.

¹³C NMR: The carbon spectrum would display signals for the aromatic carbons between 120 and 150 ppm, the nitrile carbon around 118 ppm, and the methylene carbon around 40 ppm.

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) couplings. It would be crucial for establishing the connectivity of protons within the pyridine and benzonitrile rings, by showing cross-peaks between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the direct assignment of carbon signals based on the assignment of their attached protons. For example, the methylene proton signal would show a cross-peak to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). It is invaluable for connecting different fragments of the molecule. For instance, the methylene protons would show correlations to the quaternary carbon of the benzonitrile ring and to carbons in the pyridine ring, thus confirming the link between the two aromatic systems.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound These are estimated values based on known data for related structures. Actual experimental values may vary.

Atom PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Key HMBC Correlations from CH₂
Benzonitrile C1-~112Yes
Benzonitrile C2-~140Yes
Benzonitrile C3-C67.4 - 7.8128 - 134-
Nitrile CN-~118-
Methylene CH₂~4.2~38-
Pyridine C2'~8.5~150Yes
Pyridine C3'-~135Yes
Pyridine C4'~7.7~136-
Pyridine C5'~7.3~123-
Pyridine C6'~8.6~148-

Dynamic NMR for Conformational Exchange Studies

Dynamic NMR (DNMR) refers to NMR experiments conducted at variable temperatures to study molecular processes that occur on the NMR timescale (typically with rate constants between 10⁻¹ and 10⁵ s⁻¹). libretexts.org For this compound, a key dynamic process that could be investigated is the restricted rotation around the single bonds of the methylene bridge (Ar-CH₂-Ar').

At low temperatures, the rotation around these bonds might become slow enough to make the two methylene protons diastereotopic and thus magnetically non-equivalent, leading to two separate signals or a complex multiplet instead of a singlet. As the temperature is increased, the rate of rotation increases. When the rate of exchange becomes comparable to the frequency difference between the signals, the peaks will broaden. At even higher temperatures, if the exchange becomes very fast on the NMR timescale, the two proton environments are averaged, and a single, sharp singlet would be observed. By analyzing the changes in the lineshape of the methylene proton signal as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing quantitative information about the molecule's conformational flexibility.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) serves as a cornerstone in the structural elucidation of novel organic compounds, providing unequivocal confirmation of the molecular formula and invaluable insights into the molecule's stability and fragmentation patterns. For derivatives of this compound, HRMS is instrumental in verifying the elemental composition with high precision and in proposing fragmentation pathways that illuminate the compound's structural intricacies.

The molecular formula of this compound is C₁₃H₁₀N₂. Its monoisotopic mass can be precisely calculated and then compared with the experimentally determined mass from an HRMS instrument, typically a time-of-flight (TOF) or Orbitrap analyzer. The high accuracy of these instruments allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thereby confirming the molecular formula.

Upon ionization, typically through electrospray ionization (ESI) to generate the protonated molecule [M+H]⁺, the resulting ion is subjected to collision-induced dissociation (CID) to induce fragmentation. The analysis of the resulting fragment ions provides a roadmap of the molecule's structure. The fragmentation of this compound is anticipated to proceed through several key pathways, dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments.

A primary and highly probable fragmentation event is the cleavage of the benzylic C-C bond between the methylene bridge and the benzonitrile ring. This is due to the relative weakness of this bond and the stability of the resulting fragments. This cleavage can lead to two primary fragment ions.

Another significant fragmentation pathway involves the pyridine ring. The pyridine moiety can undergo characteristic ring-opening reactions and loss of small neutral molecules. rsc.orgacs.org For instance, the loss of hydrogen cyanide (HCN) from the protonated pyridine or pyridinium-containing fragment is a well-documented fragmentation pattern in mass spectrometry. rsc.org

The benzonitrile portion of the molecule also contributes to the fragmentation spectrum. nist.govmassbank.eu The nitrile group is relatively stable, but the phenyl ring can undergo fragmentation, although this is often less favored than the cleavage of the benzylic bond.

By meticulously analyzing the exact masses of the precursor and fragment ions, a detailed fragmentation map can be constructed. This not only supports the proposed structure but also provides a deeper understanding of the chemical properties of this compound and its derivatives.

Below are interactive data tables detailing the expected major fragments from the high-resolution mass spectrometry of this compound.

Table 1: Molecular Formula and Exact Mass of this compound

Compound NameMolecular FormulaCalculated Monoisotopic Mass (Da)
This compoundC₁₃H₁₀N₂194.0844

Table 2: Proposed Major Fragment Ions in the HRMS/MS of this compound

Proposed FragmentMolecular FormulaCalculated Monoisotopic Mass (Da)Fragmentation Pathway
[M+H]⁺C₁₃H₁₁N₂⁺195.0917Protonated molecule
Tropylium-like ionC₈H₆N⁺116.0495Cleavage of the benzylic C-C bond with charge retention on the benzonitrile-containing fragment
Pyridiniumyl-methyl cationC₆H₆N⁺92.0495Cleavage of the benzylic C-C bond with charge retention on the pyridine-containing fragment
Phenyl cationC₆H₅⁺77.0386Loss of HCN from the benzonitrile-containing fragment
Pyridinium ionC₅H₅N⁺79.0417Loss of the methylene group from the pyridiniumyl-methyl cation

Computational and Theoretical Investigations of 2 Pyridin 3 Ylmethyl Benzonitrile Systems

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations offer a microscopic view of the electron distribution and reactivity of 2-(Pyridin-3-ylmethyl)benzonitrile. These methods are foundational for predicting how the molecule will behave in chemical reactions.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of a molecule, known as its optimized geometry. sapub.orgresearchgate.net Calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles by finding the lowest energy conformation of the molecule. jddtonline.info For this compound, DFT calculations reveal that the molecule is not planar. The methylene (B1212753) bridge allows for significant rotational freedom, leading to a twist between the pyridine (B92270) and benzonitrile (B105546) rings. nih.gov This twisting is a result of minimizing steric hindrance between the two aromatic systems. The energy profile can be mapped by systematically rotating the dihedral angle between the rings to identify the most stable (lowest energy) and least stable (highest energy) conformations. scribd.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. sapub.orgacs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. numberanalytics.comresearchgate.net

For molecules containing pyridine and benzonitrile moieties, the HOMO is typically distributed over the electron-rich aromatic rings, while the LUMO is often localized on the electron-withdrawing benzonitrile portion. jddtonline.info Computational studies on similar structures provide insight into various reactivity descriptors. researchgate.netjddtonline.info These descriptors, derived from HOMO and LUMO energies, help quantify the molecule's reactivity.

DescriptorTypical Calculated Value (eV)Significance
EHOMO~ -5.70Ionization Potential; tendency to donate electrons. researchgate.net
ELUMO~ -1.04Electron Affinity; tendency to accept electrons. researchgate.net
Energy Gap (ΔE)~ 4.66Indicates chemical stability and reactivity. researchgate.net
Chemical Hardness (η)~ 2.33Measures resistance to change in electron distribution. researchgate.net
Chemical Potential (μ)~ -3.37Represents the "escaping tendency" of electrons. researchgate.net

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution across a molecule. libretexts.org These maps are generated by calculating the electrostatic potential at the surface of the molecule, providing a guide to its reactive sites for electrophilic and nucleophilic attack. mdpi.com In an MEP map, regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. mdpi.com

For this compound, the MEP would show significant negative potential localized around the nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile group, as these are the most electronegative atoms. researchgate.net These sites represent the primary locations for hydrogen bonding and interactions with electrophiles. Conversely, positive potential would be concentrated on the hydrogen atoms of the aromatic rings and the methylene bridge. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound focuses on the different spatial arrangements the molecule can adopt due to rotation around its single bonds, primarily the C-C bond of the methylene bridge. scribd.com The flexibility of this linker allows the pyridine and benzonitrile rings to adopt various orientations relative to one another. Computational studies can identify dominant conformers by mapping the potential energy surface as a function of key dihedral angles.

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. arxiv.orgrsc.org By simulating the movements and interactions of the atoms, MD can explore the conformational landscape, revealing how the molecule flexes, bends, and interacts with its environment (e.g., a solvent or a biological target). stanford.edu For a molecule like this, MD simulations can show the probability of finding the molecule in specific conformations and the timescale of transitions between them, offering insight into its structural dynamics. osti.gov

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis, IR) and Validation with Experimental Data

Computational methods, particularly DFT, can predict various spectroscopic properties of this compound. researchgate.net Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), Infrared (IR) vibrational frequencies, and UV-Vis electronic transitions can be performed. researchgate.netbrieflands.com These predicted spectra are invaluable for interpreting experimental data and confirming the molecule's structure.

The validation of computational models is achieved by comparing the predicted spectroscopic data with experimental results. researchgate.netresearchgate.net A strong correlation between the calculated and observed spectra indicates that the computational model provides an accurate representation of the molecule's electronic and geometric structure. For instance, experimental ¹H-NMR spectra of related benzonitrile derivatives show distinct peaks for the methylene bridge protons and the aromatic protons, which can be precisely matched with DFT-calculated values. brieflands.com

Comparison of Representative Predicted vs. Experimental Spectroscopic Data for Key Moieties
SpectroscopyFunctional GroupPredicted ValueTypical Experimental Value
¹H-NMR (δ, ppm)Methylene Protons (-CH2-)~4.1 - 4.3~4.2 [a]
¹³C-NMR (δ, ppm)Nitrile Carbon (-C≡N)~117 - 119~117.0 - 117.3 brieflands.com
IR (ν, cm-1)Nitrile Stretch (C≡N)~2230 - 2240~2220 brieflands.com

[a] Value estimated based on similar structures.

Computational Approaches to Ligand-Target Interactions in Chemical Design

While avoiding therapeutic outcomes, computational docking can be used to understand the fundamental binding principles of the this compound scaffold. researchgate.net Docking simulations place the molecule into the binding site of a target protein to predict its preferred orientation and interaction modes. This provides insight into how the scaffold's structural features contribute to binding affinity.

The key interaction principles for this scaffold include:

Hydrogen Bonding: The pyridine nitrogen is a strong hydrogen bond acceptor, capable of forming crucial interactions with hydrogen bond donor residues (e.g., amino acids like serine or threonine) in a protein's active site.

π-π Stacking: The two aromatic rings (pyridine and benzonitrile) can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

These computational approaches are vital in chemical design, as they allow for a rational understanding of how the scaffold can be oriented and modified to achieve optimal complementarity with a given target, independent of its specific biological effect.

Mechanistic Research on Transformations Involving 2 Pyridin 3 Ylmethyl Benzonitrile

Reaction Pathway Elucidation and Transition State Characterization

No information is available regarding the elucidation of reaction pathways or the characterization of transition states for reactions involving 2-(Pyridin-3-ylmethyl)benzonitrile.

Kinetic and Thermodynamic Studies of Key Chemical Reactions

There are no published kinetic or thermodynamic studies for chemical reactions involving this compound. Therefore, data tables for reaction rates, activation energies, and thermodynamic parameters cannot be provided.

Identification and Characterization of Reaction Intermediates and Transient Species

No literature exists on the identification and characterization of reaction intermediates or transient species formed during transformations of this compound.

Isotope Effects in Reaction Mechanisms

There is no available research on the use of isotope effects to study the reaction mechanisms of this compound.

Future Research Directions and Unexplored Potential of 2 Pyridin 3 Ylmethyl Benzonitrile

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-(Pyridin-3-ylmethyl)benzonitrile and its derivatives is a cornerstone for its application. Future research will likely prioritize the development of more efficient, environmentally friendly, and cost-effective synthetic routes.

Current methods often rely on traditional cross-coupling reactions. For instance, palladium-catalyzed Suzuki-Miyaura coupling reactions have been employed to form biphenyl (B1667301) derivatives from related structures. Similarly, the Sonogashira cross-coupling reaction is another established method for creating carbon-carbon bonds in the synthesis of complex molecules containing pyridine (B92270) and benzonitrile (B105546) moieties. nih.gov

Future efforts could explore:

Catalyst Innovation: The design of novel, highly efficient, and reusable catalysts is a key area. For example, the development of nanocatalysts, such as cobalt stabilized on modified boehmite nanoparticles, has shown promise in activating nitrile groups for cycloaddition reactions. rsc.orgresearchgate.net Exploring similar nanocatalysts for the specific synthesis of this compound could lead to higher yields and easier catalyst recovery. rsc.org

Flow Chemistry: Transitioning from batch to continuous flow synthesis offers numerous advantages, including improved safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could significantly streamline its production.

Biocatalysis: The use of enzymes, such as nitrilases, for the synthesis and transformation of nitrile compounds is a growing field. nih.gov Research into identifying or engineering enzymes that can selectively catalyze the formation of this compound would represent a significant leap towards sustainable chemical manufacturing. nih.gov

Uncovering New Reactivity Patterns and Unconventional Chemical Transformations

Beyond its synthesis, a deeper understanding of the reactivity of this compound is crucial for expanding its utility. The interplay between the electron-withdrawing nitrile group and the basic pyridine nitrogen presents a unique electronic environment that can be exploited for novel chemical transformations.

Nitrile Group Transformations: While the reduction of the nitrile to an amine and its hydrolysis to a carboxylic acid are known transformations, exploring less conventional reactions is a promising avenue. For example, [3+2] cycloaddition reactions with reagents like sodium azide (B81097) can convert the nitrile group into a tetrazole ring, a valuable heterocycle in various chemical fields. rsc.orgresearchgate.net Investigating the scope and mechanism of such cycloadditions with this compound could yield novel polyheterocyclic structures. mdpi.com

Pyridine Ring Functionalization: The pyridine ring offers sites for electrophilic and nucleophilic substitution. Research into selective C-H activation at different positions on the pyridine ring would enable the introduction of new functional groups, leading to a diverse library of derivatives with tailored properties.

Tandem and Cascade Reactions: Designing one-pot reactions that involve multiple transformations can significantly improve synthetic efficiency. An Ugi-Zhu/cascade/click strategy has been successfully used to create complex polyheterocyclic compounds from a benzonitrile-containing starting material. mdpi.com Applying similar multi-component reaction strategies starting from this compound could lead to the rapid assembly of intricate molecular architectures.

Emerging Applications in Advanced Materials and Chemical Technologies (excluding medical applications)

The unique electronic and structural features of this compound and its derivatives make them attractive candidates for applications in materials science and chemical technology.

Organic Electronics: The combination of electron-deficient benzonitrile and electron-rich pyridine moieties suggests potential for use in organic electronic materials. Research has shown that polymers incorporating benzonitrile and thieno[3,2-b]thiophene (B52689) units exhibit interesting electrochromic properties, changing color in response to an electrical potential. bohrium.com Investigating the electropolymerization of this compound derivatives could lead to new materials for displays, smart windows, and sensors. bohrium.com The high quantum yield observed in some boron-containing materials with similar donor-acceptor structures also points towards potential applications in organic light-emitting diodes (OLEDs). bohrium.com

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen atom is an excellent ligand for coordinating with metal ions. This property can be harnessed to construct coordination polymers and MOFs. These materials have a wide range of potential applications, including gas storage, separation, and catalysis. The synthesis of terpyridine-Fe(II) coordination polymers has demonstrated their potential for electrochromism and energy storage. bohrium.com

Catalysis: The pyridine moiety can act as a ligand to stabilize and modulate the activity of metal catalysts. For example, a thiourea (B124793) derivative containing pyridin-3-ylmethyl groups has been used to anchor cobalt onto nanoparticles, creating a recyclable catalyst for tetrazole synthesis. rsc.org Exploring the use of this compound itself as a ligand or as a precursor for more complex ligands could lead to the development of new and improved catalysts for a variety of organic transformations.

Advanced Theoretical Predictions and Machine Learning Approaches Guiding Experimental Design

The integration of computational chemistry and machine learning (ML) is revolutionizing chemical research. These tools can accelerate the discovery and optimization of new molecules and materials based on this compound.

Predicting Reaction Outcomes: Machine learning models can be trained on existing reaction data to predict the yield and selectivity of new synthetic reactions. researchgate.net This can help chemists to prioritize experiments and reduce the time and resources spent on trial-and-error optimization. researchgate.netresearchgate.net For instance, ML has been used to predict the substrate scope of enzymes like nitrilases, which could guide the biocatalytic synthesis of this compound derivatives. nih.gov

Designing Materials with Target Properties: Computational screening can be used to predict the electronic and optical properties of virtual libraries of this compound derivatives. This can help to identify promising candidates for applications in organic electronics or as ligands in catalysts before they are synthesized in the lab. Machine learning is increasingly being used to design and predict the performance of materials for applications such as batteries. rsc.org

Interpretable Machine Learning for Mechanistic Insights: Advanced ML models, such as interpretable graph attention networks, can not only predict molecular properties but also provide insights into the structure-property relationships. acs.org This can help researchers to understand the underlying chemical principles and design new molecules with improved performance. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-(Pyridin-3-ylmethyl)benzonitrile, and what intermediates are critical for its preparation?

  • Methodological Answer : A common route involves bromination of o-cyanotoluene to yield 2-(bromomethyl)benzonitrile, followed by a Wittig reaction with pyridine-3-carbaldehyde to introduce the pyridinylmethyl group. The Wittig step requires triphenylphosphine derivatives and controlled conditions to minimize cis/trans isomer formation . Characterization of intermediates via 1^1H NMR and LC-MS ensures purity before proceeding .

Q. How is this compound characterized structurally and spectroscopically?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and electronic environments (e.g., benzonitrile C≡N stretch at ~2220 cm1^{-1}) .
  • LC-MS/APCI : Validates molecular weight (e.g., [M+H]+ ion for C13_{13}H11_{11}N2_2 at m/z 199.1) .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the pyridinylmethyl-benzonitrile linkage .

Q. What solvents and catalysts optimize cross-coupling reactions involving this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, MeCN) enhance nucleophilic substitution reactivity. Palladium catalysts (e.g., Pd(PPh3_3)4_4) facilitate Suzuki-Miyaura couplings, while silver(II) fluoride aids in regioselective fluorination at the benzonitrile ring .

Advanced Research Questions

Q. How can reaction yields be improved in multi-step syntheses of derivatives like 5-nitro-2-[(pyridin-3-ylmethyl)amino]benzonitrile?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time for nitro-group introduction (e.g., 30 minutes vs. 12 hours conventional heating) .
  • Purification : Column chromatography with gradient elution (hexane:EtOAc) isolates isomers, while recrystallization in ethanol removes byproducts .
  • Catalyst Screening : Testing Pd0^0 vs. CuI^I catalysts for amination steps improves selectivity .

Q. What strategies resolve contradictions in crystallographic data during structure determination?

  • Methodological Answer :

  • SHELX Refinement : Use SHELXL to model disorder in the pyridinylmethyl group, applying restraints to thermal parameters. High-resolution data (>1.0 Å) minimizes R-factor discrepancies .
  • Twinned Data Analysis : For non-merohedral twinning, SHELXD identifies pseudo-symmetry, and TWINLAW refines twin fractions .

Q. How does this compound interact with biological targets, and what assays validate its bioactivity?

  • Methodological Answer :

  • Target Screening : Molecular docking predicts affinity for kinase domains (e.g., Plasmodium falciparum hemozoin formation) .
  • In Vitro Assays : Antimalarial activity is tested via β-hematin inhibition assays, with IC50_{50} values calculated using non-linear regression .
  • Metabolic Stability : Microsomal incubation (e.g., human liver microsomes) evaluates CYP450-mediated degradation .

Q. What computational methods predict the compound’s reactivity in photochemical cycloadditions?

  • Methodological Answer :

  • DFT Calculations : Gaussian09 models frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity in 1,3-dipolar cycloadditions .
  • TD-DFT : Simulates UV-Vis spectra to correlate with experimental λmax_{max} values for trans/cis isomers .

Key Notes

  • Avoid commercial sources (e.g., BenchChem, GLPBIO) for synthesis protocols; rely on peer-reviewed methods .
  • Advanced questions emphasize mechanistic analysis (e.g., crystallographic disorder, DFT modeling) over basic synthesis .
  • Biological applications require validation via target-specific assays and metabolic stability studies .

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